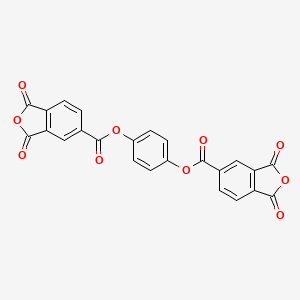

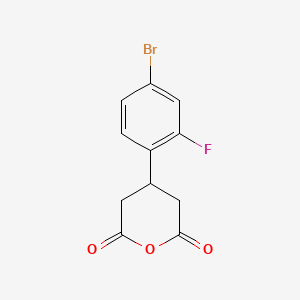

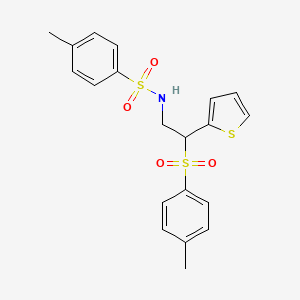

![molecular formula C16H15BrN2O4S B2446405 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922006-90-4](/img/structure/B2446405.png)

4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide” belongs to a class of compounds known as coumarin derivatives . These compounds are known for their interesting biological activities, including anticoagulant, antithrombiotics, antifungal, anti-inflammatory, and antiviral activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques such as 1H-NMR and 13C-NMR . The exact structure would require more specific data which is not available in the current search results.Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its synthesis through the reaction of 7-amino-4-methylcoumarin with organic halides . More detailed information about its reactivity would require more specific data which is not available in the current search results.Applications De Recherche Scientifique

Photodynamic Therapy Applications

- The derivative of benzenesulfonamide has been explored in the context of photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds displayed promising properties for Type II photosensitizers in PDT for cancer treatment, showcasing high singlet oxygen quantum yield and good fluorescence properties, which are crucial for the treatment's efficacy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Characterization

- The synthesis and structural characterization of benzenesulfonamide derivatives have been studied to develop novel compounds with potential as drug candidates. Cheng De-ju (2015) explored the synthesis of methylbenzenesulfonamide CCR5 antagonists, indicating their potential use in HIV-1 infection prevention (Cheng De-ju, 2015).

- Another study by Naganathan et al. (2015) discussed the process development for scalable synthesis involving the benzoxazepine core, a component common in several kinase inhibitors. This research contributes to the efficient production of compounds for therapeutic purposes (Naganathan et al., 2015).

Spectroscopic and Photophysicochemical Studies

- Öncül, Öztürk, and Pişkin (2022) investigated the spectroscopic, aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. The study highlighted its potential as a photosensitizer in photodynamic therapy, especially in cancer treatment, due to its favorable properties like solubility, fluorescence, and photostability (Öncül, Öztürk, & Pişkin, 2022).

Supramolecular Architectures

- Research by Naveen et al. (2017) focused on the molecular packing of N-(4-bromobenzoyl)-substituted benzenesulfonamides, providing insights into the formation of supramolecular architectures through various intermolecular interactions. This study contributes to the understanding of molecular self-assembly in the development of new materials (Naveen et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds with indole and imidazole moieties have been reported to have a broad range of biological activities . They play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

Compounds with similar structures have been found to interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Indole and imidazole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways .

Result of Action

The compound exhibits a broad spectrum of antimicrobial action . This suggests that it could potentially be useful in the development of new antimicrobial drugs.

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

4-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4S/c1-19-8-9-23-15-7-4-12(10-14(15)16(19)20)18-24(21,22)13-5-2-11(17)3-6-13/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIISICFWQPWEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

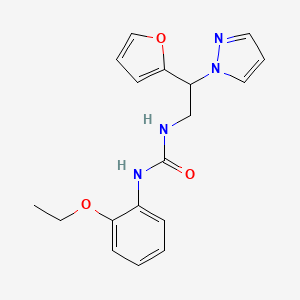

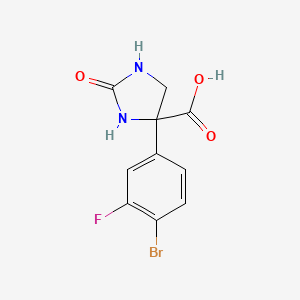

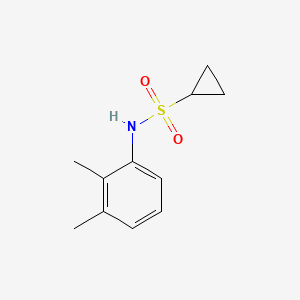

![[2-(3-chloro-4-cyanoanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2446325.png)

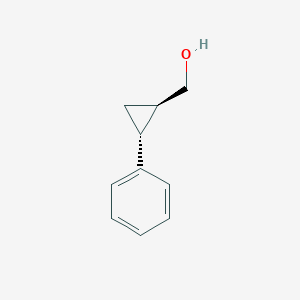

![[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446342.png)